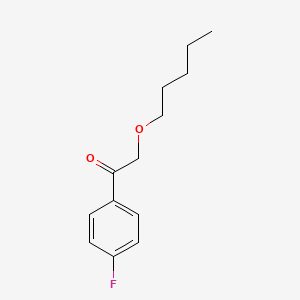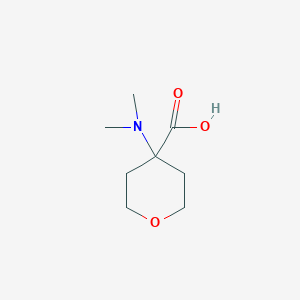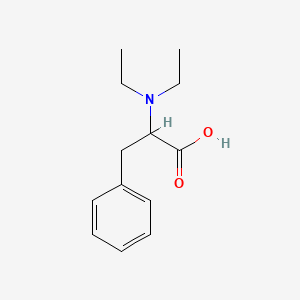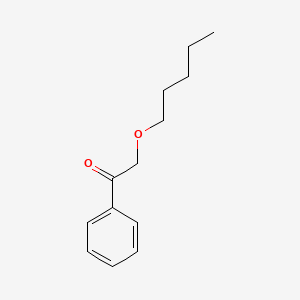
2-Pentoxy-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentoxy-1-phenylethanone is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of a phenyl group attached to the carbonyl carbon and a pentoxy group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentoxy-1-phenylethanone can be synthesized through several methods. One common approach involves the alkylation of 1-phenylethanone with pentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds as follows:
- Dissolve 1-phenylethanone in anhydrous tetrahydrofuran.
- Add sodium hydride to the solution to deprotonate the alpha carbon.
- Introduce pentyl bromide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Pentoxy-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pentoxy-1-phenylacetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 2-pentoxy-1-phenylethanol using reducing agents like sodium borohydride.
Substitution: The pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products
Oxidation: 2-Pentoxy-1-phenylacetic acid.
Reduction: 2-Pentoxy-1-phenylethanol.
Substitution: Various substituted phenylethanones depending on the alkyl or aryl group introduced.
Scientific Research Applications
2-Pentoxy-1-phenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-pentoxy-1-phenylethanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-1-phenylethanone: Similar in structure but lacks the pentoxy group.
1-Phenylethanone: Lacks both the pentoxy and phenoxy groups.
2-Pentoxy-1-phenylethanol: The reduced form of 2-pentoxy-1-phenylethanone.
Uniqueness
This compound is unique due to the presence of both the phenyl and pentoxy groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-pentoxy-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXRWGGJORQIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
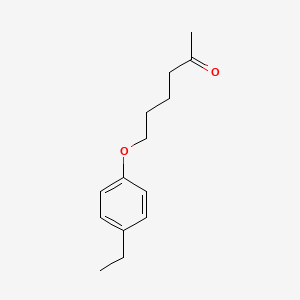

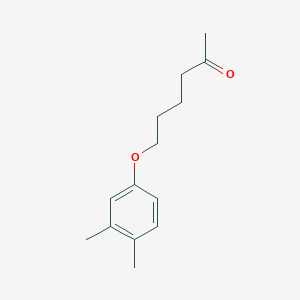
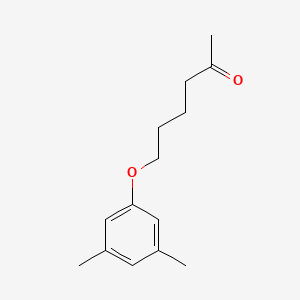

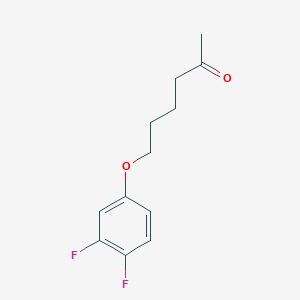
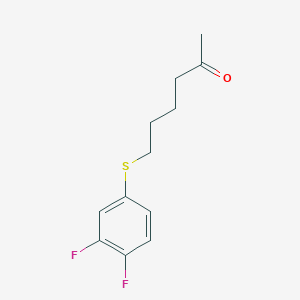
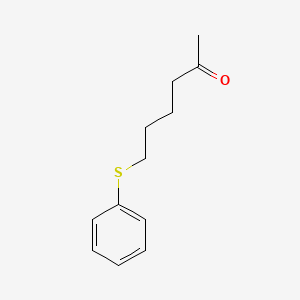
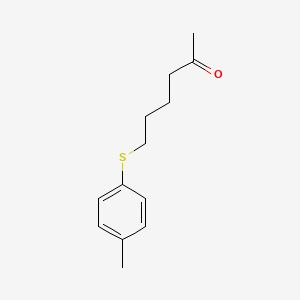
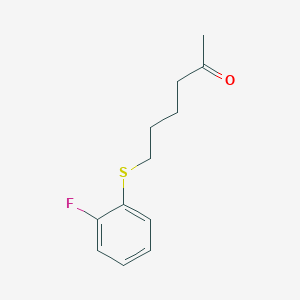
![6-[(4-Fluorophenyl)sulfanyl]hexan-2-one](/img/structure/B7862334.png)
